molecular formula C19H15F B1619726 Fluorotriphenylmethane CAS No. 427-36-1

Fluorotriphenylmethane

Cat. No. B1619726
CAS RN: 427-36-1
M. Wt: 262.3 g/mol
InChI Key: SOOHMJJPRAGGSQ-UHFFFAOYSA-N
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Description

Fluorotriphenylmethane is a chemical compound that has been used in various scientific research studies. It is a derivative of triphenylmethane, which is a common organic compound. Fluorotriphenylmethane has unique properties due to the presence of fluorine atoms in its structure.

Scientific Research Applications

Fluorination and Oxidation Reactions

  • Fluorotriphenylmethane Synthesis : Stavber and Zupan (1992) demonstrated the formation of fluorotriphenylmethane through the reaction of triphenylmethane with cesium fluoroxysulfate. This research highlights the potential for synthesizing fluorotriphenylmethane through fluoro substitution processes in specific conditions (Stavber & Zupan, 1992).

Medical Imaging and Radiochemistry

  • PET Imaging with Fluorotriphenylmethane Derivatives : Glaser et al. (2004) explored the use of fluorotriphenylmethane derivatives in the chemoselective labeling of peptides for positron emission tomography (PET), highlighting the potential of fluorotriphenylmethane in medical imaging (Glaser et al., 2004).

Environmental Science and Analytical Chemistry

  • Separation/Preconcentration of Molybdenum : Li et al. (2006) used triphenylmethane as an adsorbent for enriching trace amounts of molybdenum in water samples. This study indicates the potential application of triphenylmethane compounds in environmental analytical methods (Li et al., 2006).

Chemistry and Organic Synthesis

  • Regioselectivity in Fluorination : Iskra, Zupan, and Stavber (2003) examined the influence of the geometry of aromatic molecules like diphenylmethane on the rate and regioselectivity of fluorination, offering insights into how fluorotriphenylmethane and similar compounds might behave in various chemical environments (Iskra, Zupan, & Stavber, 2003).

Biochemical and Biomedical Applications

  • Development of Radiotracers : Yang et al. (2019) discussed the synthesis of [18F]fluoroform, a derivative of fluorotriphenylmethane, for use in PET imaging. This research contributes to the development of new diagnostic tools in medicine (Yang et al., 2019).

Future Directions

Research on fluorotriphenylmethane could explore its applications in materials science, catalysis, or drug development. Investigating its potential as a building block for novel compounds or as a reagent in synthetic chemistry may yield promising results .

properties

IUPAC Name

[fluoro(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOHMJJPRAGGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059981
Record name Fluorotriphenylmethane
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Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorotriphenylmethane

CAS RN

427-36-1
Record name 1,1′,1′′-(Fluoromethylidyne)tris[benzene]
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Record name Benzene, 1,1',1''-(fluoromethylidyne)tris-
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Record name Trityl fluoride
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Record name Benzene, 1,1',1''-(fluoromethylidyne)tris-
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Record name Fluorotriphenylmethane
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Record name 1,1',1''-(fluoromethylidyne)trisbenzene
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Record name Triphenylmethyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
DWA Sharp, N Sheppard - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… fluoroborate has earlier been prepared from chlorotriphenylmethane and acetyl fluoroborate in acetic anh~dride,~ or by addition of boron tduoride to fluorotriphenylmethane; 10 it is …
Number of citations: 56 0-pubs-rsc-org.brum.beds.ac.uk
S Stavber, M Zupan - Tetrahedron, 1992 - Elsevier
CsSO 4 F reacted at room temperature, or at 35C in acetonitrile with various heteroatom-containing organic molecules, and three types of transformations have been observed. Fluoro …
AF Andrews, RK Mackie, JC Walton - Journal of the Chemical Society …, 1980 - pubs.rsc.org
Triarylmethanols containing one or more fluorine substituents in the para-positions are converted by 90% formic acid into a mixture of the fluorine-containing triarylmethane, and a …
Number of citations: 4 0-pubs-rsc-org.brum.beds.ac.uk
SM Williamson, OD Gupta, JM Shreeve… - Inorganic …, 1986 - Wiley Online Library
Difluorophosphoranes, Diethyl Phosphorofluoridate, Fluorotriphenylmethane, and Nâ•’Fluorodimethylamine … FLUORODIMETHY LAMINE FLUOROTRIPHENYLMETHANE, AND N- … The same method …
DP Cox, J Terpinski… - The Journal of Organic …, 1984 - ACS Publications
… fluorotriphenylmethane, 420 mg (48%), mp 102-104 C (lit.27 mp 103-104 C). Evaporation of the mother liquor gave further impure fluorotriphenylmethane, 150 mg (17%), mp 94-96 C. …
Number of citations: 346 0-pubs-acs-org.brum.beds.ac.uk
AL Johnson - The Journal of Organic Chemistry, 1982 - ACS Publications
… For triphenylcarbinol, the exclusive formation of fluorotriphenylmethane suggests that the product is formed by attack of F" on triphenylmethyl cation, the bulky triphenylcarbinol being …
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk
ST Bowden, TF Watkins - Journal of the Chemical Society (Resumed), 1940 - pubs.rsc.org
… At loo", however, the decomposition of the latter takes place rapidly, and a high yield of fluorotriphenylmethane may be isolated when the solution is nearly decolorised. Certain …
Number of citations: 12 0-pubs-rsc-org.brum.beds.ac.uk
SI Pombrik, DN Kravtsov, BA Kvasov… - Journal of Organometallic …, 1977 - Elsevier
… 4,4’-Bis(dimethylamino)-4”-fluorotriphenylmethane and 4,4’-dimethoxy-4”fluorotriphenylmethane were obtained by a method described f30,31] for the synthesis of the fluorine-free …
S Saito, T Ohwada, K Shudo - The Journal of Organic Chemistry, 1996 - ACS Publications
… On the other hand, unsubstituted benzaldehyde, fluorotriphenylmethane, and fluorotriphenylmethanol were not detected, even when the reaction mixture of 5 was worked up at an …
Number of citations: 32 0-pubs-acs-org.brum.beds.ac.uk
G Haufe - Fluorination, 2020 - Springer
… Moreover, triphenylmethane is selectively monofluorinated to provide fluorotriphenylmethane in high yield (80%) even in MeCN [39]. These facts suggest that the more stable benzylic …

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